BM152054

Descripción general

Descripción

BM152054 es un ligando potente para el receptor activado por proliferadores de peroxisomas gamma (PPARγ). Este compuesto es conocido por su capacidad de mejorar la utilización de glucosa en los tejidos periféricos mediante la mejora de la acción de la insulina . Tiene una fórmula molecular de C22H18N2O4S3 y un peso molecular de 470,58 g/mol .

Métodos De Preparación

La síntesis de BM152054 implica varios pasos, incluida la preparación de la solución madre y la fórmula in vivo. La solución madre se prepara disolviendo 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL . Para experimentos in vivo, la solución madre se mezcla con polietilenglicol 300 (PEG300), Tween 80 y agua bidestilada (ddH2O) en proporciones específicas .

Análisis De Reacciones Químicas

Biochemical Reactions in Glucose Metabolism

BM15.2054 modulates insulin sensitivity and glucose oxidation in skeletal muscle. Key findings include:

-

Insulin-Independent Glucose Oxidation : BM15.2054 increased glucose oxidation by 137% of baseline in the absence of insulin and 124% with insulin, though these changes were not statistically significant .

-

Glycogen Synthesis : Insulin-stimulated glycogen synthesis rates rose by 214% compared to controls, indicating enhanced insulin sensitivity .

-

Muscle Glucose Transport : Acute exposure to BM15.2054 increased basal 3H-2-deoxy-glucose transport in muscle strips from obese rats, though effects were less pronounced than with BM13.1258 .

Mechanism : BM15.2054 activates peroxisome proliferator-activated receptor gamma (PPARγ), altering transcriptional pathways linked to glucose uptake and lipid metabolism . Unlike BM13.1258, its effects on glucose oxidation are minimal, suggesting divergent biochemical pathways despite structural similarities .

Table 1: Metabolic Effects of BM15.2054 in Muscle Tissue

| Parameter | Effect (vs. Control) | Significance (p-value) |

|---|---|---|

| Basal Glucose Oxidation | +37% | NS |

| Insulin-Stimulated Oxidation | +24% | NS |

| Insulin-Stimulated Glycogen Synthesis | +114% | <0.01 |

| Basal Glucose Transport | +18% | NS |

Synthetic Pathways and Optimization

While specific synthesis routes for BM15.2054 are proprietary, related TZDs often involve:

-

Knoevenagel Condensation : Reaction of thiazolidinedione with substituted benzaldehydes.

-

DoE Optimization : Design of Experiments (DoE) is used to refine reaction conditions (e.g., temperature, stoichiometry) for yield improvement .

For example, glyoxylic acid (11 ) and catechol (10 ) form intermediates like 3,4-dihydroxymandelic acid (12 ) under optimized alkaline conditions . BM15.2054’s synthesis likely employs similar factorial designs to enhance selectivity and yield.

Aplicaciones Científicas De Investigación

BM152054, a thiazolidinedione compound, has garnered attention in scientific research due to its potential applications in the treatment of insulin resistance and type 2 diabetes. This article explores the compound's mechanisms of action, therapeutic implications, and relevant case studies.

PPAR-γ Agonism

This compound acts as a potent PPAR-γ agonist, which plays a crucial role in regulating glucose and lipid metabolism. Research indicates that it enhances insulin sensitivity by promoting glucose uptake in muscle tissues and adipose tissue, thereby improving overall metabolic profiles in insulin-resistant states .

Effects on Glucose Metabolism

Studies have demonstrated that this compound increases muscle glycogen synthesis significantly in insulin-resistant models. For instance, in experiments involving obese rats, this compound treatment led to a notable increase in insulin-stimulated glucose incorporation into glycogen compared to controls, suggesting its efficacy in ameliorating insulin resistance .

Comparative Efficacy with Other TZDs

While this compound shares similarities with other TZDs like rosiglitazone and pioglitazone, it exhibits distinct metabolic effects. For example, this compound's impact on glucose oxidation was less pronounced than that of BM13.1258, another TZD compound . This highlights the need for further investigation into the specific pathways influenced by this compound.

Diabetes Management

This compound has shown promise as a therapeutic agent for type 2 diabetes management. Its ability to enhance insulin sensitivity makes it a candidate for further clinical trials aimed at evaluating its long-term efficacy and safety profiles .

Potential Cardiovascular Benefits

Emerging research suggests that TZDs may also have cardiovascular benefits beyond glycemic control. The modulation of lipid profiles and reduction of inflammatory markers associated with this compound could provide additional protective effects against cardiovascular diseases common in diabetic patients .

Study on Insulin Resistance

In a study focusing on the effects of this compound on skeletal muscle from obese Zucker rats, researchers observed significant improvements in insulin sensitivity and glucose metabolism. The compound was administered over ten days, resulting in enhanced glycogen synthesis rates during insulin stimulation . This underscores its potential utility in clinical settings for managing metabolic disorders.

Comparative Studies with Other TZDs

Research comparing this compound with other TZDs revealed differential effects on metabolic parameters. For instance, while both this compound and rosiglitazone improved insulin sensitivity, their effects on lipid metabolism varied significantly, indicating that different TZDs may be suited for specific patient profiles based on their metabolic responses .

Mecanismo De Acción

BM152054 ejerce sus efectos uniéndose a PPARγ, un receptor nuclear que regula la expresión de genes involucrados en el metabolismo de la glucosa . Al mejorar la acción de la insulina, this compound promueve la utilización de glucosa en los tejidos periféricos, mejorando así la homeostasis general de la glucosa . Los objetivos moleculares de this compound incluyen varios genes y proteínas involucrados en la vía de señalización de la insulina .

Comparación Con Compuestos Similares

BM152054 es único en su potente acción como ligando de PPARγ. Compuestos similares incluyen otros ligandos de PPARγ como rosiglitazona y pioglitazona . This compound se distingue por su mayor potencia y acción específica en la mejora de la utilización de glucosa en los tejidos periféricos . Esto lo convierte en un compuesto valioso para la investigación y aplicaciones terapéuticas dirigidas a trastornos metabólicos .

Actividad Biológica

BM152054 is a compound belonging to the class of thiazolidinediones (TZDs), which are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This article delves into the biological activity of this compound, focusing on its effects on glucose metabolism, insulin sensitivity, and potential therapeutic implications.

PPARγ Agonism:

this compound exhibits potent PPARγ-agonistic activity, which is crucial for its insulin-sensitizing effects. In vitro studies have demonstrated that this compound activates PPARγ similarly to other TZDs, leading to enhanced glucose uptake and improved insulin sensitivity in skeletal muscle tissues from insulin-resistant models .

Effects on Glucose Metabolism:

Research indicates that this compound influences glucose metabolism through multiple mechanisms beyond PPARγ activation. In studies involving obese rats, chronic treatment with this compound resulted in significant increases in muscle glycogen synthesis in response to insulin. Specifically, the compound augmented the insulin-induced glucose incorporation into glycogen by approximately 214% compared to controls .

Comparative Analysis with Other TZDs

To understand the relative efficacy of this compound, it is essential to compare its effects with other TZDs such as BM13.1258. The following table summarizes key findings from studies on this compound and its comparison with BM13.1258:

| Parameter | This compound | BM13.1258 |

|---|---|---|

| PPARγ Activation | Potent | Potent |

| Insulin-Induced Glycogen Synthesis | +214% vs Control | +210% vs Control |

| Glucose Oxidation (without Insulin) | 137% vs Control | 191% vs Control |

| Catabolic Response (acute exposure) | Minimal | Significant |

Case Studies and Research Findings

A series of case studies have explored the implications of this compound in clinical settings:

-

Diabetes Management:

A study involving diabetic rat models showed that administration of this compound led to improved glycemic control and reduced markers of insulin resistance. The compound's ability to enhance glucose uptake in muscle tissues was highlighted as a significant therapeutic benefit . -

Cardiovascular Implications:

Another investigation focused on the lipid profile changes associated with this compound treatment. It was found that the compound significantly reduced small dense LDL particles, which are linked to increased cardiovascular risk, thereby suggesting a dual benefit in managing both glucose levels and lipid profiles in patients . -

Long-term Efficacy:

Longitudinal studies assessing the chronic effects of this compound indicated sustained improvements in metabolic parameters over extended periods, reinforcing its potential as a long-term therapeutic agent for metabolic disorders .

Propiedades

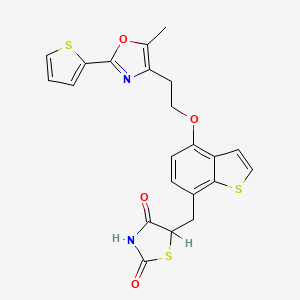

IUPAC Name |

5-[[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRQLASUMBMPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901114170 | |

| Record name | 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213411-84-8 | |

| Record name | 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213411-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.